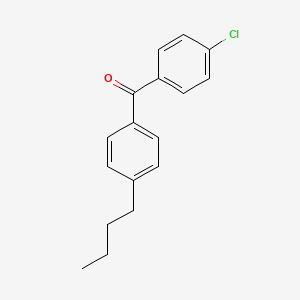

4-n-Butyl-4'-chlorobenzophenone

Description

Significance of Benzophenone (B1666685) Derivatives in Advanced Chemical Research

Benzophenone and its derivatives are a class of aromatic ketones that have garnered substantial interest across various fields of chemical science. researchgate.netmedicaljournals.senih.gov Their fundamental structure, consisting of a carbonyl group linked to two phenyl rings, provides a scaffold that can be readily modified, leading to a vast library of compounds with tailored properties. rsc.org This structural versatility is a key reason for their widespread use in both academic and industrial research.

One of the most prominent applications of benzophenone derivatives is in photochemistry, where they are widely used as photoinitiators and photosensitizers. researchgate.netmedicaljournals.sebohrium.com Upon absorption of ultraviolet (UV) light, the benzophenone moiety can undergo efficient intersystem crossing to a triplet state. mdpi.compreprints.org This excited state is capable of initiating chemical reactions, such as radical polymerization in UV curing processes for coatings and 3D printing. researchgate.netrsc.org The ability of the excited benzophenone to abstract a hydrogen atom from a suitable donor is a fundamental process that drives these applications. rsc.org

The photophysical properties of benzophenones can be fine-tuned by introducing various substituents onto the phenyl rings. rsc.org These modifications can alter the absorption spectra, molar extinction coefficients, and the efficiency of intersystem crossing, allowing for the design of photoinitiators optimized for specific light sources, such as light-emitting diodes (LEDs). preprints.orgrsc.org

Beyond photochemistry, the benzophenone scaffold is a common feature in medicinal chemistry. nih.govmdpi.com Numerous natural and synthetic benzophenones exhibit a range of biological activities. nih.gov Researchers have synthesized and investigated benzophenone derivatives for their potential anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org The specific arrangement of substituents on the benzophenone core is crucial in determining the biological efficacy and mechanism of action of these compounds. nih.govmedicaljournals.se For instance, the position of a hydroxyl group on the benzophenone molecule can significantly alter its phototoxic characteristics. medicaljournals.se

Furthermore, benzophenone derivatives serve as critical intermediates and building blocks in organic synthesis. nih.gov Their chemical reactivity allows for their incorporation into more complex molecular architectures. nih.gov The synthesis of various benzophenone analogues is a continuous area of research, with new methods being developed to create novel structures for diverse applications, from materials science to drug discovery. bohrium.comresearchgate.net

Scope and Relevance of 4-n-Butyl-4'-chlorobenzophenone in Academic Synthesis and Mechanistic Inquiry

This compound is a specific derivative that exemplifies the utility of this class of compounds in targeted research. Its structure features a butyl group at the 4-position of one phenyl ring and a chlorine atom at the 4'-position of the other. These substituents are not merely decorative; they are strategically placed to probe and influence chemical and physical properties.

The synthesis of asymmetrically substituted benzophenones like this compound often involves classic organic reactions such as the Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic compound, in this case, butylbenzene (B1677000), with a substituted benzoyl chloride, such as 4-chlorobenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The synthesis of related chlorinated benzophenones, such as 4-amino-4'-chlorobenzophenone, has been achieved via the acylation of chlorobenzene (B131634) followed by further functional group transformations. nih.gov Similarly, the synthesis of 4-chloro-4'-hydroxybenzophenone (B194592) often proceeds through the Friedel-Crafts reaction between phenol (B47542) or its derivatives and p-chlorobenzoyl chloride. chemicalbook.comgoogle.com

The distinct signals from the butyl group and the substituted aromatic protons in Nuclear Magnetic Resonance (NMR) spectroscopy, along with the characteristic isotopic pattern of chlorine in Mass Spectrometry (MS), facilitate detailed structural characterization and the monitoring of reactions involving this molecule. nih.gov While specific research exclusively detailing this compound is not widespread in the provided results, its structure is representative of the types of molecules synthesized for structure-activity relationship studies and as intermediates for more complex targets. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇ClO |

| Molecular Weight | 272.77 g/mol |

| CAS Number | 56041-67-9 |

Table 2: Related Benzophenone Derivative Properties

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| 4-Chlorobenzophenone | 134-85-0 | 74-76 | 195-196 (at 17 mmHg) |

| 4-Hydroxy-4'-chlorobenzophenone | 42019-78-3 | 179-181 | Not Available |

Source: chemicalbook.comnih.gov This table provides context by showing properties of structurally similar benzophenones.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-butylphenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBRHFJAYFKZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373797 | |

| Record name | 4-n-Butyl-4'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64357-64-8 | |

| Record name | Methanone, (4-butylphenyl)(4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64357-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-n-Butyl-4'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 N Butyl 4 Chlorobenzophenone and Substituted Benzophenone Analogs

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of organic synthesis for producing aromatic ketones. routledge.comchemguide.co.uk This method involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a catalyst. google.com

Classical Lewis Acid Catalysis and Reaction Optimization

The traditional approach to synthesizing 4-n-butyl-4'-chlorobenzophenone involves the Friedel-Crafts acylation of n-butylbenzene with 4-chlorobenzoyl chloride. chemicalbook.com This reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. chemguide.co.ukresearchgate.net The catalyst activates the acyl chloride, facilitating the electrophilic aromatic substitution onto the butylbenzene (B1677000) ring. chemguide.co.uk

However, conventional Lewis acids like AlCl₃ are often required in stoichiometric amounts because they form stable complexes with the resulting ketone product. researchgate.netresearchgate.net This not only increases the cost but also leads to significant waste during aqueous workup. researchgate.netrsc.org To address these issues, research has focused on optimizing reaction conditions. For instance, using moderately active catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) at higher temperatures can yield acceptable results for less reactive aromatic compounds. researchgate.net Solvents also play a crucial role, with options including chlorobenzene (B131634), dichlorobenzene, and nitrobenzene. google.com

A clean preparation method for a similar compound, 4-hydroxyl-4'-chlorobenzophenone, utilizes aluminum chloride as a catalyst and chlorobenzene as a solvent. This process also focuses on recycling the solvent and converting the hydrogen chloride byproduct into a saleable hydrochloric acid product. google.com

Advances in Catalytic Friedel-Crafts Acylation with Novel Systems

To overcome the limitations of classical Lewis acid catalysis, significant research has been dedicated to developing more efficient and environmentally friendly catalytic systems. routledge.comacs.org These advancements focus on both homogeneous and heterogeneous catalysis. routledge.comacs.org

Homogeneous Catalysis:

Rare Earth Metal Triflates: These have been explored as effective catalysts. routledge.com

Ionic Liquids: The use of ionic liquids, such as those based on BmimCl with metal halides like FeCl₃, AlCl₃, or ZnCl₂, can serve as both catalyst and solvent. researchgate.net Deep eutectic solvents, like [CholineCl][ZnCl₂]₃, also offer a green and efficient medium for Friedel-Crafts acylation, allowing for high yields under microwave irradiation and the potential for catalyst recycling. rsc.org

Heterogeneous Catalysis:

Zeolites and Clays (B1170129): Solid acid catalysts like zeolites and montmorillonite (B579905) clays (e.g., K-10) are attractive due to their ease of separation and reusability. routledge.comresearchgate.netijraset.com Iron(III)-supported K-10 clay has shown high efficacy in the synthesis of 4-chloro-4'-hydroxybenzophenone (B194592). ijraset.com

Metal Oxides: Single crystalline 2D ultrathin nanosheets of tin(IV) oxide (SnO₂) have been employed for regioselective Friedel-Crafts acylation, demonstrating high yields under solvent-free conditions and good reusability. acs.org

Metal-Organic Frameworks (MOFs): The catalytic activity of MOFs with coordinatively unsaturated metal sites can be significantly enhanced by functionalizing the organic linkers. A direct relationship has been observed between the electronic properties of the linker substituents and the reaction rate. nih.gov

Regioselectivity and Control of Side Reactions in Substituted Benzophenone (B1666685) Synthesis

A key challenge in the Friedel-Crafts acylation of substituted benzenes, such as butylbenzene, is controlling the position of the incoming acyl group (regioselectivity). The directing effect of the substituent on the aromatic ring plays a crucial role. For instance, in the acylation of thiophene, substitution preferentially occurs at the 2-position due to the greater resonance stabilization of the intermediate carbocation compared to attack at the 3-position. stackexchange.com

In the case of alkylbenzenes, the alkyl group is an ortho-, para-director. However, steric hindrance from the alkyl group can favor the formation of the para-substituted product. Side reactions, such as polyacylation, can occur, but the electron-withdrawing nature of the ketone product generally deactivates the ring, making subsequent acylations less likely than in Friedel-Crafts alkylation. google.com

The choice of catalyst and reaction conditions can influence regioselectivity. For example, in the acylation of 1-(phenylsulfonyl)pyrrole, AlCl₃ catalysis leads to the 3-acyl derivative, while BF₃·OEt₂ catalysis favors the 2-acyl product. researchgate.net The use of specific catalysts, such as single crystalline SnO₂ nanosheets, has been shown to afford high regioselectivity in the synthesis of aromatic ketones. acs.org

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions provide powerful alternatives to Friedel-Crafts acylation for the synthesis of benzophenones and their analogs. These methods often offer milder reaction conditions and greater functional group tolerance.

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki, Heck Reactions)

Palladium catalysts are widely used for forming carbon-carbon bonds. researchgate.net

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for synthesizing diaryl ketones. researchgate.net It typically involves the reaction of an arylboronic acid with an aryl halide or triflate in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org For the synthesis of benzophenone analogs, an acyl chloride can be coupled with an arylboronic acid. mdpi.com This approach has been successfully used to prepare key intermediates for pharmaceuticals like ketoprofen (B1673614) and bifonazole. mdpi.com The catalytic system often consists of a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. organic-chemistry.org The reaction is advantageous due to the low toxicity and commercial availability of boronic acids. mdpi.com

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling for Ketone Synthesis

| Electrophile | Nucleophile | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Aryl Halide/Triflate | Arylboronic Acid | Pd(OAc)₂/PCy₃ | Aryl Ketone | organic-chemistry.org |

| Acyl Chloride | Arylboronic Acid | PdCl₂(PPh₃)₂ | Diaryl Ketone | researchgate.net |

| Bromo-N-methyliminodiacetic acid (MIDA) boronates | Arylboronic acids | Pd(OAc)₂ | Biphenyl MIDA boronate | researchgate.net |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.org While typically used to form substituted alkenes, variations of this reaction can be applied in ketone synthesis. wikipedia.orgorganic-chemistry.org For example, the intramolecular Heck reaction is a powerful tool for constructing heterocyclic systems and can generate tertiary and quaternary stereocenters. chim.itlibretexts.org The reaction conditions, including the choice of catalyst, ligands, and base, are crucial for achieving high yields and selectivity. rug.nl

Ruthenium-Catalyzed Cross-Coupling for Ketone Synthesis

Ruthenium catalysts have emerged as effective alternatives for ketone synthesis through various cross-coupling strategies. nih.gov One notable method is the cross-coupling of aldehydes with arylboronic acids, which provides a direct route to aryl ketones. nih.gov This reaction has been shown to be applicable to a wide range of both aliphatic and aromatic aldehydes, producing moderate to excellent yields. nih.gov

Another approach involves the ruthenium-catalyzed arylation of aromatic ketones with arylboronates via C-H bond cleavage, leading to ortho-arylated products. The RuH₂(CO)(PPh₃)₃ complex has demonstrated high catalytic activity for this transformation. nih.gov Furthermore, ruthenium catalysis can be employed in the cross-coupling of ketones, acting as alkenyl electrophiles, with organoboronates. This reaction proceeds through the in-situ generation of an enamine from the ketone. rsc.orgacs.org Ruthenium-catalyzed deoxygenative coupling of vinylpyridines with aldehydes and ketones has also been reported as a method for β-selective alkylation. nih.gov

Table 2: Examples of Ruthenium-Catalyzed Ketone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde | Arylboronic Acid | Ruthenium Complex | Aryl Ketone | nih.gov |

| Aromatic Ketone | Arylboronate | RuH₂(CO)(PPh₃)₃ | ortho-Arylated Ketone | nih.gov |

| Ketone (as enamine) | Organoboronate | Ruthenium Complex | α-Substituted Ketone | rsc.orgacs.org |

| Vinylpyridine | Aldehyde/Ketone | Ruthenium Complex | β-Alkylated Pyridine | nih.gov |

Decarboxylative Coupling Reactions in Benzophenone Derivatization

Decarboxylative coupling has emerged as a powerful tool in organic synthesis, providing a strategic advantage by utilizing readily available carboxylic acids as starting materials. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.

In the context of benzophenone synthesis, palladium-catalyzed decarboxylative reactions have been successfully employed. For instance, the ortho-selective benzoylation of compounds can be achieved using benzoylformic acid as the acyl source. This method, facilitated by a palladium catalyst and a co-catalyst under light, allows for the formation of various non-symmetric benzophenone derivatives in moderate to good yields.

Recent advancements have also highlighted the use of dual copper and photoredox catalysis for decarboxylative C-N coupling. This system effectively couples alkyl carboxylic acids with a wide array of nitrogen nucleophiles, including nitrogen heterocycles, amides, and anilines, at room temperature. While not directly demonstrated for this compound, this methodology presents a promising route for the synthesis of amino-substituted benzophenone analogs. The reaction proceeds through the generation of an alkyl radical from the carboxylic acid, which is then captured by a copper(II)-amido complex.

Furthermore, transition-metal-free methods for decarboxylative C-N coupling have been developed. One such method involves the use of dioxazolones and a base to directly couple alkyl and aryl carboxylic acids, yielding a diverse range of amides. This process is believed to occur through a distinctive mechanism involving multiple nucleophilic additions, acyl transfers, and a Lossen-type rearrangement.

The table below summarizes key aspects of various decarboxylative coupling methodologies applicable to the synthesis of benzophenone derivatives.

| Catalyst System | Coupling Partners | Key Features | Potential Application for Benzophenone Analogs |

| Palladium / 4CzIPN (co-catalyst) | Oxime ethers and benzoylformic acid | Ortho-selective benzoylation, light-mediated | Synthesis of ortho-acylated benzophenones |

| Copper / Photoredox catalyst | Alkyl carboxylic acids and Nitrogen nucleophiles | Mild reaction conditions, broad scope of nucleophiles | Synthesis of N-alkylated aminobenzophenones |

| Base-mediated (Transition-metal-free) | Alkyl/Aryl carboxylic acids and Dioxazolones | Avoids transition metals, stereoretentive | Synthesis of amide-containing benzophenone analogs |

Ligand Design and Catalyst Efficiency in Stereoselective Syntheses

The efficiency and selectivity of metal-catalyzed reactions for synthesizing chiral benzophenone analogs are heavily dependent on the design of the ligands coordinating to the metal center. The stereoelectronic properties of these ligands play a critical role in determining the outcome of the reaction, particularly in asymmetric catalysis.

For instance, in the context of P-glycoprotein (P-gp) inhibitors, a series of benzophenone derivatives have been synthesized and evaluated. The lipophilic efficiency (LipE) and ligand efficiency (LE) of these compounds are crucial metrics for their potential as drug candidates. Studies have shown that for benzophenone-type inhibitors, smaller ligands, such as an N-propyl derivative, can exhibit higher ligand efficiencies compared to larger, dimeric structures. While many P-gp inhibitors have LipE values below the optimal threshold, certain benzophenone derivatives have shown promising values, qualifying them for further optimization.

The development of novel ligands is a continuous effort in the field. For example, conformationally defined, electron-rich, C2-symmetric, P-chiral bisphosphorus ligands like ArcPhos have been developed. These ligands leverage stereoelectronic effects to achieve high enantioselectivities and turnover numbers in asymmetric hydrogenation reactions, which can be applied to create chiral centers in molecules that could be precursors or analogs of complex benzophenones. The design of such ligands often involves creating deep chiral pockets that effectively control the stereochemical outcome of the reaction.

The table below highlights the relationship between ligand characteristics and their impact on the synthesis and properties of benzophenone analogs.

| Ligand/Compound Type | Key Design Feature | Impact on Synthesis/Properties | Example Application |

| Benzophenone-type P-gp inhibitors | Varied substituent size and lipophilicity | Influences Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) | Optimization of drug candidates for MDR modulation |

| ArcPhos (P-chiral bisphosphorus ligand) | Conformationally defined, electron-rich, deep chiral pocket | High enantioselectivity and turnover numbers in asymmetric hydrogenation | Synthesis of chiral amine derivatives, potential precursors for complex benzophenones |

| Benzophenone-based tetraamides | Cationic group and benzophenone core | Essential for antibacterial activity, targets bacterial membrane | Development of novel antibacterial agents |

Other Advanced Synthetic Routes

Beyond the previously discussed methods, several other advanced synthetic strategies are employed to construct and derivatize the benzophenone core, enabling access to a wide array of analogs with specific functionalities.

Reduction of Nitro-Substituted Benzophenones for Amino Derivatives

The reduction of nitro groups to amines is a fundamental transformation in organic synthesis and is particularly useful for preparing amino-substituted benzophenones, which are valuable precursors for further derivatization. A variety of reducing agents and conditions can be employed, with the choice often depending on the presence of other functional groups and the desired selectivity.

One common method involves the use of tin(II) chloride in an acidic medium, which has been shown to be an efficient system for the synthesis of amino compounds from their nitro precursors. Studies on the selective mono-reduction of dinitrobenzophenone derivatives have revealed that the position of other substituents on the aromatic rings significantly influences the outcome. For example, in 3,4'-dinitro-4-chlorobenzophenone, the presence of the electron-accepting chloro group at the ortho-position to a nitro group promotes its reduction. Conversely, electron-donating and bulky groups tend to hinder the reduction of a nearby nitro group.

The reduction of the nitro group in 4-chloro-4'-methyl-3,3'-dinitrobenzophenone has been shown to selectively yield 4-chloro-3-amino-3'-nitro-4'-methylbenzophenone, demonstrating that the nitro group in the more electron-deficient fragment of the molecule is preferentially reduced.

Alternative reducing systems include catalytic hydrogenation using reagents like Raney nickel or palladium-on-carbon, as well as other metal-based systems like iron in acidic media. For the synthesis of o-aminophenol derivatives, hydroiodic acid (HI) has been utilized as a convenient reducing agent for the corresponding o-nitrophenols.

The table below presents a summary of different reduction methods for preparing amino-substituted benzophenones.

| Nitro-Benzophenone Substrate | Reducing Agent/Conditions | Product(s) | Key Findings |

| 3,4'-Dinitro-4-chlorobenzophenone | Tin(II) chloride / Acidic medium | Preferential formation of the 3-amino-4-nitro derivative | Electron-accepting groups direct the reduction |

| 4-Chloro-4'-methyl-3,3'-dinitrobenzophenone | Tin(II) chloride / Acidic medium | 4-Chloro-3-amino-3'-nitro-4'-methylbenzophenone | Nitro group on the more electron-deficient ring is reduced |

| General Aryl Nitro Compounds | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Anilines | Widely applicable industrial method |

| o-Nitrophenol derivatives | Hydroiodic acid (HI) | o-Aminophenol derivatives | Convenient method for specific phenol (B47542) analogs |

Derivatization via Nucleophilic Substitution at Halogenated Centers

Halogenated benzophenones, such as the parent compound this compound, serve as versatile intermediates for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom, activated by the electron-withdrawing carbonyl group, can be displaced by various nucleophiles to introduce a wide range of substituents.

While direct examples for this compound were not the focus of the provided search results, the principles of SNAr are well-established. For instance, the synthesis of 4'-amino derivatives of 4-N,N-dimethylaminotriphenylmethane involved the condensation of a lithiated aniline (B41778) derivative with 4-(dimethylamino)benzophenone, showcasing a nucleophilic attack on a ketone. Although not a substitution at a halogenated center, it illustrates the reactivity of the benzophenone core.

In the context of halogenated benzophenones, reactions with amines, alkoxides, and thiolates can be envisioned to yield amino, ether, and thioether derivatives, respectively. The reaction conditions, such as temperature, solvent, and the nature of the base, would be critical in determining the success and yield of these transformations.

Multi-step Synthetic Sequences for Complex this compound Analogs

The synthesis of complex analogs of this compound often requires multi-step sequences that combine several of the fundamental reactions described previously. These sequences allow for the strategic and controlled introduction of multiple functional groups onto the benzophenone scaffold.

An example of a multi-step synthesis is the preparation of benzophenone thiazole (B1198619) derivatives. This synthesis begins with the reaction of a substituted benzophenone with thiosemicarbazide (B42300) to form a thiosemicarbazone. This intermediate then undergoes a cyclization reaction with 2-bromoacetophenone (B140003) to yield the final thiazole-containing benzophenone analog. This sequence demonstrates the combination of condensation and cyclization reactions to build complex heterocyclic systems onto the benzophenone framework.

Another general approach involves the initial synthesis of a core benzophenone structure, such as (4-nitrophenyl)(p-tolyl)methanone, which can be prepared via a Friedel-Crafts acylation of toluene (B28343) with a substituted benzoyl chloride. This nitro-substituted benzophenone can then be subjected to reduction of the nitro group to an amine, as discussed in section 2.3.1. The resulting amino group can be further modified through acylation, alkylation, or diazotization reactions to introduce additional complexity.

These multi-step strategies provide the flexibility needed to synthesize a vast library of this compound analogs with tailored properties for specific applications, such as the development of new anti-inflammatory or antibacterial agents.

Mechanistic Studies of 4 N Butyl 4 Chlorobenzophenone Reactions and Transformations

Reaction Kinetics and Rate Determinations

The kinetics of chemical reactions involving 4-n-butyl-4'-chlorobenzophenone are fundamental to understanding its reactivity. This involves measuring how fast reactions proceed and developing mathematical models to describe these processes.

Experimental Measurement Techniques for Reaction Rates

The rate of a chemical reaction can be determined by monitoring the change in concentration of reactants or products over time. Several experimental techniques are available for this purpose, and the choice of method depends on the specific properties of the substances involved in the reaction.

For reactions involving this compound, which is a solid at room temperature, the reaction is typically carried out in a suitable solvent. The progress of the reaction can then be followed using various analytical techniques:

Spectroscopic Methods: Ultraviolet-visible (UV-Vis) spectroscopy is a common technique for monitoring reactions involving chromophoric compounds like benzophenones. The disappearance of a reactant or the appearance of a product can be followed by measuring the change in absorbance at a specific wavelength over time. For instance, the kinetics of benzophenone-containing copolymers have been studied by monitoring the decrease in the carbonyl group's absorbance at 255 nm during photocross-linking.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for separating and quantifying the components of a reaction mixture at different time intervals. This allows for the direct measurement of the concentration of this compound and its transformation products.

Titration Methods: If a reaction produces or consumes an acidic or basic species, its concentration can be determined by titration. To prevent the reaction from proceeding during the measurement, the reaction can be quenched, for example, by rapid cooling or by adding a substance that stops the reaction.

Measurement of Physical Properties: Changes in physical properties of the reaction mixture, such as volume, pressure (if a gas is evolved or consumed), or color, can also be used to determine reaction rates. For example, the formation of a precipitate can be monitored to measure the reaction rate.

Catalytic Reaction Mechanisms

The synthesis of this compound, a diarylketone with asymmetric substitution, is predominantly achieved through catalytic pathways, most notably the Friedel-Crafts acylation. Understanding the mechanisms of these catalytic reactions is crucial for optimizing reaction efficiency and product yield. Mechanistic studies delve into the role of catalyst active sites, the influence of various reaction parameters, and the kinetic evidence that supports proposed reaction pathways.

Role of Catalyst Active Sites in Benzophenone (B1666685) Formation

The formation of the benzophenone scaffold via Friedel-Crafts acylation hinges on the generation of a potent electrophile, the acylium ion. This process is catalyzed by Lewis or Brønsted acids, whose active sites are central to the reaction's initiation and progress.

In a typical synthesis of this compound, one of two routes is taken: the acylation of n-butylbenzene with 4-chlorobenzoyl chloride, or the acylation of chlorobenzene (B131634) with 4-n-butylbenzoyl chloride. In both scenarios, a catalyst is required to activate the acyl chloride.

Lewis Acid Catalysis: Strong Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) are commonly employed researchgate.netmasterorganicchemistry.com. The active site in these catalysts is the electron-deficient metal center. The reaction mechanism initiates with the coordination of the Lewis acid to the lone pair of electrons on the chlorine atom of the acyl chloride masterorganicchemistry.com. This coordination polarizes the carbon-chlorine bond, making the halogen a much better leaving group and facilitating the formation of the acylium ion (R-C≡O⁺). This highly reactive acylium ion is the key electrophile that is subsequently attacked by the electron-rich aromatic ring (n-butylbenzene or chlorobenzene) masterorganicchemistry.com.

The general mechanism is as follows:

Activation of Acyl Halide: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl chloride to form a complex.

Formation of Acylium Ion: This complex dissociates to form the electrophilic acylium ion and [AlCl₄]⁻.

Electrophilic Aromatic Substitution: The aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: The [AlCl₄]⁻ anion abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst along with HCl.

The choice of Lewis acid is critical. Studies comparing various catalysts have shown that their activity does not always correlate directly with their perceived strength researchgate.net. For instance, in the benzoylation of aromatics, catalysts like FeCl₃ and GaCl₃ have demonstrated significantly higher reaction rates than AlCl₃ researchgate.net. This highlights that the nature of the specific metal center active site plays a nuanced role in the catalytic cycle.

Brønsted Acid Catalysis: Strong Brønsted acids like trifluoromethanesulfonic acid (CF₃SO₃H) can also catalyze Friedel-Crafts acylation viu.ca. In this case, the active site is the acidic proton. The proton activates the acyl chloride by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the subsequent attack by the aromatic ring. It is also proposed that mixed anhydrides can form as highly reactive intermediates viu.ca.

The synthesis of asymmetrically substituted benzophenones like this compound must also consider the directing effects of the substituents on the aromatic rings. The n-butyl group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. The reaction involving the more reactive n-butylbenzene would generally proceed under milder conditions than the reaction with the deactivated chlorobenzene.

Mechanistic Insights from Hammett Plots and Isotope Effects

To probe the intimate details of the reaction mechanism for benzophenone formation, physical organic chemistry tools such as Hammett plots and kinetic isotope effects (KIEs) are invaluable.

Hammett Plots: The Hammett equation (log(k/k₀) = σρ) provides a linear free-energy relationship that correlates the reaction rates of substituted aromatic compounds with the electronic properties of their substituents wikipedia.org. A Hammett plot for the Friedel-Crafts acylation can be constructed by reacting a series of para-substituted benzoyl chlorides with an aromatic substrate like toluene (B28343) and plotting the logarithm of the relative rate constants against the Hammett substituent constant (σ). The slope of this plot, the reaction constant (ρ), reveals the sensitivity of the reaction to electronic effects viu.cawikipedia.org. A large, negative ρ value would indicate the buildup of positive charge in the transition state of the rate-determining step, which is consistent with the formation of an electrophilic acylium ion wikipedia.org.

The following table presents kinetic data from the reaction of para-substituted benzoyl chlorides with toluene, which forms the basis for a Hammett analysis.

| para-Substituent (X-C₆H₄COCl) | Rate Constant (k₂ × 10⁴ L mol⁻¹ s⁻¹ at 20°C) | Enthalpy of Activation (ΔH‡, kcal/mol) | Entropy of Activation (ΔS‡, e.u.) |

| t-Bu | 0.63 | 14.7 | -27.3 |

| Me | 0.83 | 14.1 | -29.0 |

| H | 3.51 | 13.7 | -27.0 |

| F | 3.39 | 13.8 | -27.0 |

| Cl | 6.17 | 13.1 | -28.0 |

| Br | 6.77 | 13.3 | -27.2 |

| Data from a study on the Friedel-Crafts benzoylation of toluene. researchgate.net |

Plotting log(k/k_H) versus the Hammett σ values for these substituents does not yield a straight line, indicating a deviation from the simple Hammett relationship. researchgate.net

Kinetic Isotope Effects (KIEs): The kinetic isotope effect, which is the ratio of reaction rates for reactants with light (k_L) and heavy (k_H) isotopes (KIE = k_L/k_H), is a powerful tool for determining which bonds are broken in the rate-determining step of a reaction wikipedia.orglibretexts.org. In electrophilic aromatic substitution, a key question is whether the C-H bond of the aromatic ring is broken during the slow step.

Photochemical and Photophysical Investigations of 4 N Butyl 4 Chlorobenzophenone

Excited State Chemistry and Dynamics

The absorption of ultraviolet light by 4-n-Butyl-4'-chlorobenzophenone elevates it to an electronically excited state, initiating a cascade of photophysical and photochemical events. The nature and lifetime of these excited states are crucial in determining the subsequent chemical pathways.

Singlet and Triplet State Characteristics

Upon absorption of a photon, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). For benzophenones, the lowest excited singlet state is typically of n,π* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. This S₁(n,π*) state is characterized by its specific electronic configuration and energy level.

However, the photochemistry of benzophenones is predominantly governed by their triplet states (T₁). Following initial excitation to the singlet state, benzophenone (B1666685) and its derivatives undergo highly efficient intersystem crossing (ISC) to the corresponding triplet state. Like the singlet state, the lowest triplet state of many benzophenones is also of n,π* character. The triplet state is a diradical, with two unpaired electrons, which accounts for its high reactivity in processes like hydrogen abstraction.

The characteristics of both the singlet and triplet states, such as their energy levels and electronic distribution, are influenced by the substituents on the aromatic rings. The electron-donating n-butyl group and the electron-withdrawing, yet heavy, chlorine atom in this compound are expected to modulate these properties compared to the parent benzophenone molecule.

Intersystem Crossing Efficiencies and Lifetimes

A hallmark of benzophenone photophysics is the near-unity quantum yield of intersystem crossing from the S₁ state to the T₁ state. researchgate.net This high efficiency is a consequence of the small energy gap between the S₁(n,π) and T₁(n,π) states and the favorable spin-orbit coupling. This rapid and efficient population of the triplet state is a key reason why the majority of benzophenone's photochemistry originates from this state.

The lifetime of the triplet state is a critical parameter that dictates the extent to which it can participate in bimolecular reactions. Triplet lifetimes of benzophenones can vary significantly depending on the solvent and the presence of quenchers. In the absence of reactive species, the triplet state decays back to the ground state via phosphorescence or non-radiative decay. The lifetime of the triplet state of benzophenone itself can be on the order of microseconds in solution at room temperature. researchgate.net Specific lifetime data for this compound would be necessary to fully characterize its photochemical behavior.

Quenching Mechanisms of Excited States (e.g., Self-Quenching, Reductive Quenching)

The excited triplet state of this compound can be deactivated through several quenching mechanisms.

Self-Quenching: At high concentrations, an excited triplet molecule can interact with a ground-state molecule of the same kind, leading to deactivation of the excited state. This process, known as self-quenching, can limit the efficiency of other photochemical reactions.

Reductive Quenching: The triplet state of benzophenones is a potent hydrogen atom abstractor. It can react with a suitable hydrogen donor (reductive quencher), resulting in the formation of a ketyl radical and a radical derived from the donor. This is a primary step in the photoreduction of benzophenones. The rate of reductive quenching is dependent on the reactivity of the triplet state and the nature of the hydrogen donor. For instance, amines and alcohols are often effective reductive quenchers. The quenching of benzophenone triplets by amines can proceed via a charge-transfer mechanism. researchgate.net

Photoreduction and Photoinitiation Processes

The highly reactive triplet state of this compound drives its participation in photoreduction and photoinitiation reactions.

Mechanism of Photoreduction to Benzopinacols and Related Products

A classic photochemical reaction of benzophenones is their photoreduction to benzopinacols in the presence of a hydrogen donor. The mechanism proceeds as follows:

Excitation and Intersystem Crossing: The benzophenone derivative absorbs UV light and is converted to its triplet state.

Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from a suitable donor (e.g., an alcohol like isopropanol (B130326) or an amine), forming a benzhydrol radical (ketyl radical) and a radical from the donor molecule.

Dimerization: Two benzhydrol radicals then dimerize to form a stable benzopinacol (B1666686) molecule.

The structure of the resulting benzopinacol will be a dimer of the parent benzophenone derivative. In the case of this compound, the product would be the corresponding substituted benzopinacol.

| Reactant/Product | Chemical Formula | Role in Reaction |

| This compound | C₁₇H₁₇ClO | Photo-active ketone |

| Isopropanol | C₃H₈O | Hydrogen donor |

| 4-n-Butyl-4'-chlorobenzhydrol radical | C₁₇H₁₈ClO• | Intermediate radical |

| Substituted Benzopinacol | C₃₄H₃₄Cl₂O₂ | Final product |

Principles of Photoinitiator Action in Polymerization

Benzophenone and its derivatives, including this compound, are widely used as Type II photoinitiators in free-radical polymerization, particularly for curing coatings, inks, and adhesives. Type II photoinitiators require a co-initiator, typically a hydrogen donor like a tertiary amine, to generate the initiating radicals.

The mechanism of photoinitiation involves the following steps:

Excitation and Intersystem Crossing: The photoinitiator (this compound) absorbs UV radiation and forms its excited triplet state.

Exciplex Formation and Hydrogen Abstraction: The excited triplet initiator forms an excited-state complex (exciplex) with the co-initiator (e.g., a tertiary amine). Within this exciplex, the initiator abstracts a hydrogen atom from the co-initiator.

Radical Generation: This hydrogen abstraction process results in the formation of a ketyl radical from the photoinitiator and an aminoalkyl radical from the co-initiator.

Initiation of Polymerization: The aminoalkyl radical is typically the primary species that initiates the polymerization of monomers, such as acrylates, by adding to the monomer's double bond. The ketyl radical is less reactive and may undergo termination reactions.

The efficiency of a photoinitiator system depends on factors such as the absorption characteristics of the initiator, the efficiency of intersystem crossing, the rate of hydrogen abstraction from the co-initiator, and the reactivity of the generated radicals towards the monomer.

| Component | Role in Photoinitiation |

| This compound | Photoinitiator (Type II) |

| Tertiary Amine | Co-initiator / Hydrogen Donor |

| Monomer (e.g., Acrylate) | Polymerizable species |

| Ketyl Radical | By-product of initiation |

| Aminoalkyl Radical | Initiating radical species |

Factors Influencing Photoinitiator Efficiency in UV-Curing Systems

The efficiency of a photoinitiator in UV-curing systems is a critical parameter that dictates the rate and extent of polymerization, ultimately influencing the final properties of the cured material. For benzophenone derivatives such as this compound, several factors at the molecular level and within the formulation can significantly impact their performance. While specific research on this compound is limited, the well-established principles governing the photoinitiator efficiency of benzophenones provide a strong framework for understanding its potential behavior.

The surrounding monomer and oligomer matrix also affects efficiency. The viscosity of the formulation can influence the diffusion rates of the reacting species, including the photoinitiator, co-initiator, and growing polymer chains. Furthermore, the chemical nature of the monomers can impact the initiation process through potential quenching interactions or by influencing the local polarity around the photoinitiator. The presence of oxygen is a well-known inhibitor of free-radical polymerization, as it can quench the excited triplet state of the photoinitiator and scavenge the initiating radicals, leading to a decrease in curing efficiency.

| Factor | Influence on Efficiency |

| Photoinitiator Concentration | Affects the absorption of UV light and the rate of radical generation. An optimal concentration exists beyond which efficiency may decrease due to inner filter effects. |

| Co-initiator Type and Concentration | The structure of the hydrogen donor (e.g., tertiary amines) and its concentration directly impact the rate of radical formation. |

| Monomer/Oligomer System | The reactivity and functionality of the monomers and oligomers determine the rate of polymerization and the final crosslink density. |

| Atmospheric Oxygen | Acts as an inhibitor by quenching the excited triplet state of the photoinitiator and scavenging free radicals. |

| UV Lamp Intensity and Wavelength | The spectral output of the UV source must overlap with the absorption spectrum of the photoinitiator to ensure efficient excitation. |

Solvent Effects on Photophysical Properties

The photophysical properties of benzophenone derivatives are highly sensitive to the surrounding solvent environment. The polarity, viscosity, and hydrogen-bonding capability of the solvent can significantly alter the absorption and emission characteristics, as well as the reactivity of the excited states.

Solvatochromic Shifts in Absorption and Emission Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission bands when the polarity of the solvent is changed. For benzophenones, the two primary electronic transitions of interest are the n → π* (promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital) and the π → π* (promotion of an electron from a bonding π orbital to an anti-bonding π* orbital).

In nonpolar solvents, the n → π* transition is typically the lowest energy transition. However, in polar or protic solvents, the ground state of the benzophenone is stabilized through dipole-dipole interactions and hydrogen bonding with the solvent molecules. This stabilization is more pronounced for the ground state than for the n → π* excited state, leading to a larger energy gap and a hypsochromic (blue) shift in the absorption maximum. Conversely, the π → π* excited state is generally more polar than the ground state and is therefore stabilized to a greater extent in polar solvents, resulting in a bathochromic (red) shift of the corresponding absorption band.

Table of Expected Solvatochromic Shifts for Benzophenone Derivatives

| Solvent Type | Effect on n → π* Transition | Effect on π → π* Transition |

| Nonpolar (e.g., Hexane) | Lower energy (red-shifted) | Higher energy (blue-shifted) |

| Polar Aprotic (e.g., Acetonitrile) | Higher energy (blue-shifted) | Lower energy (red-shifted) |

| Polar Protic (e.g., Ethanol) | Significant blue shift due to hydrogen bonding | Moderate red shift |

Influence of Solvent Polarity on Excited State Deprotonation and Reactivity

The polarity of the solvent can have a profound effect on the decay pathways and reactivity of the excited states of benzophenones. In the case of benzophenone derivatives containing acidic protons, such as hydroxybenzophenones, solvent polarity can facilitate excited-state proton transfer (ESPT) or deprotonation. While this compound does not have a readily ionizable proton, the solvent polarity still plays a critical role in the primary photochemical reaction for Type II photoinitiators: hydrogen abstraction.

The efficiency of hydrogen abstraction from a co-initiator (e.g., an amine) by the triplet excited state of the benzophenone can be influenced by the solvent's ability to stabilize the transition state of the reaction. In many cases, the hydrogen abstraction process involves a degree of charge transfer in the transition state. Polar solvents can stabilize this charge-separated character, potentially lowering the activation energy and increasing the reaction rate.

Furthermore, the nature of the lowest-lying excited triplet state can be inverted by solvent polarity. For many benzophenones, the lowest triplet state in nonpolar solvents is the reactive n,π* state. In polar solvents, the π,π* triplet state can be stabilized to the point where it becomes the lowest-lying triplet state. The π,π* triplet state is generally less reactive in hydrogen abstraction reactions than the n,π* state. This inversion of triplet states can lead to a significant decrease in photoinitiation efficiency in highly polar environments. The specific ordering of the n,π* and π,π* triplet states for this compound in various solvents would require detailed spectroscopic and computational studies.

Environmental Fate and Degradation Pathways of 4 N Butyl 4 Chlorobenzophenone

Photolytic Degradation in Aquatic and Atmospheric Environments

Photolytic degradation, or the breakdown of compounds by light, is a primary mechanism for the removal of many organic pollutants from the environment. This can occur through direct absorption of light or through indirect reactions with photochemically produced reactive species.

Direct Photolysis Mechanisms and Kinetics

Direct photolysis occurs when a chemical absorbs light energy, leading to its excitation and subsequent decomposition. Benzophenones are known to absorb ultraviolet (UV) light, a property that is harnessed in their application as UV filters and photoinitiators. The benzophenone (B1666685) core structure can be excited by sunlight, which may lead to the cleavage of chemical bonds. For 4-n-butyl-4'-chlorobenzophenone, this could involve the breaking of the carbon-chlorine bond or fragmentation of the n-butyl group. However, without specific experimental data, the quantum yield and kinetics of these reactions remain speculative.

Indirect Photodegradation via Radical Species

In the environment, indirect photodegradation is often a more significant pathway. This process is mediated by highly reactive species, such as hydroxyl radicals (•OH), that are formed in sunlit waters and the atmosphere. These radicals can attack the this compound molecule, initiating a cascade of degradation reactions. The aromatic rings, the n-butyl chain, and the carbon-chlorine bond are all potential sites for radical attack.

Chemical Transformation Processes

Beyond photolysis, this compound can be transformed by various chemical reactions in the environment, particularly oxidation and chlorination, which are common in water treatment processes.

Oxidation by Reactive Species (e.g., Hydroxyl Radicals, Sulfate (B86663) Radicals)

Hydroxyl radicals (•OH) are powerful, non-selective oxidants that react rapidly with a wide range of organic molecules. The reaction of •OH with this compound is expected to be a major degradation pathway. Attack can occur on the aromatic rings, leading to the formation of hydroxylated derivatives, or on the n-butyl group, leading to its oxidation.

Sulfate radicals (SO₄•⁻) are another potent oxidant, often generated in advanced oxidation processes. They can also react with this compound, likely leading to similar degradation products as hydroxyl radicals, although the reaction rates and specific product distributions may differ.

Table 1: Potential Oxidation Products of this compound

| Precursor Compound | Oxidant | Potential Transformation Products |

| This compound | Hydroxyl Radical (•OH) | Hydroxylated this compound derivatives, 4-chloro-4'-(hydroxybutyl)benzophenone isomers, cleavage products (e.g., chlorobenzoic acids, butylphenols) |

| This compound | Sulfate Radical (SO₄•⁻) | Similar to hydroxyl radical oxidation products |

This table is illustrative and based on general principles of oxidation of aromatic compounds. Specific product identification for this compound requires experimental validation.

Chlorination Reactions and By-Product Formation

In water treatment facilities, chlorine is a common disinfectant. Benzophenone derivatives have been shown to react with chlorine, leading to the formation of chlorinated by-products. For this compound, the addition of more chlorine atoms to the aromatic rings is a plausible reaction, forming di- or tri-chlorinated benzophenone derivatives. The reactivity and the specific by-products formed would depend on factors such as pH and the concentration of chlorine. Some studies on other benzophenones have also indicated that chlorination can lead to the cleavage of the molecule. nih.govacs.org

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comresearchgate.netnih.gov These processes are considered highly effective for the degradation of persistent organic pollutants.

Common AOPs include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by UV light generates hydroxyl radicals.

UV/Persulfate: UV activation of persulfate (S₂O₈²⁻) produces sulfate radicals (SO₄•⁻).

Fenton and Photo-Fenton: These processes use iron salts and hydrogen peroxide to produce hydroxyl radicals. The photo-Fenton process enhances radical production with UV light.

While no specific studies on the application of AOPs to this compound were found, research on other benzophenone-type UV filters demonstrates that AOPs can effectively degrade these compounds. mdpi.comnih.govsyronoptics.com The efficiency of degradation would depend on the specific AOP used and the operational parameters.

Table 2: Overview of Advanced Oxidation Processes and Their Potential Application to this compound Degradation

| AOP Technique | Primary Reactive Species | Expected Outcome for this compound |

| UV/H₂O₂ | Hydroxyl Radicals (•OH) | Degradation through hydroxylation and cleavage of the molecule. |

| UV/Persulfate | Sulfate Radicals (SO₄•⁻) | Effective degradation, potentially leading to mineralization. |

| Fenton/Photo-Fenton | Hydroxyl Radicals (•OH) | Rapid degradation, particularly with the addition of UV light. |

This table summarizes the general applicability of AOPs to compounds structurally similar to this compound.

Biodegradation Studies of this compound

The environmental persistence of synthetic chemical compounds such as this compound is a growing concern. Understanding its fate and degradation pathways is crucial for assessing its environmental impact. Microbial biodegradation, a key process in the natural attenuation of organic pollutants, has been the subject of various research endeavors. This section delves into the microbial degradation of this compound, exploring the mechanisms under different redox conditions, the kinetics of the process, and the identification of its breakdown products.

Aerobic and Anaerobic Microbial Degradation Mechanisms

Direct microbial degradation studies on this compound are not extensively documented in publicly available scientific literature. However, insights into its potential biotransformation can be inferred from studies on structurally related compounds, such as benzophenone, 4-chlorobenzophenone, and other chlorinated aromatic hydrocarbons.

Aerobic Degradation:

Under aerobic conditions, microorganisms often employ oxygenase enzymes to initiate the breakdown of aromatic rings. For benzophenone, microbial degradation has been observed in surface water, with the rate being influenced by the type and quantity of microbes present nih.gov. The initial step in the aerobic degradation of many aromatic compounds is hydroxylation, where one or more hydroxyl groups are added to the aromatic ring. This is a common strategy to increase the water solubility of the compound and prepare it for ring cleavage.

For chlorinated aromatic compounds, the position of the chlorine atom is a critical factor influencing the degradation pathway. In the case of 4-chlorophenol (B41353), a compound sharing the chlorophenyl moiety with this compound, two primary aerobic degradation pathways have been identified: the chlorocatechol pathway and the hydroquinone (B1673460) pathway. nih.govnih.gov In the chlorocatechol pathway, hydroxylation occurs at the ortho-position to the existing hydroxyl group, forming 4-chlorocatechol. nih.gov This intermediate is then susceptible to ring cleavage. Alternatively, the hydroquinone pathway involves the initial removal of the chlorine substituent, leading to the formation of hydroquinone, which is then further degraded. nih.gov It is plausible that similar initial hydroxylation or dehalogenation steps could be involved in the aerobic breakdown of the chlorobenzophenone portion of the target molecule.

The n-butyl group attached to the other phenyl ring is likely to be degraded through beta-oxidation, a common pathway for the breakdown of alkyl chains.

Anaerobic Degradation:

Under anaerobic conditions, in the absence of oxygen, different microbial strategies are employed. For chlorinated compounds, reductive dechlorination is a common initial step, where the chlorine atom is removed and replaced by a hydrogen atom. microbe.comclu-in.org This process is often carried out by specific groups of anaerobic bacteria, such as Dehalococcoides and Dehalobacter species, which can utilize chlorinated compounds as electron acceptors in a process known as "halorespiration". microbe.com The dechlorination of more highly chlorinated benzenes to less chlorinated or non-chlorinated forms has been well-documented. microbe.com It is therefore conceivable that under anaerobic conditions, the chlorine atom of this compound could be reductively removed, leading to the formation of 4-n-butylbenzophenone.

Following the initial reductive dechlorination, the resulting benzophenone structure with the n-butyl side chain would need to be further degraded. The anaerobic breakdown of the benzophenone core is less understood but likely involves the cleavage of the carbonyl bridge and subsequent fermentation of the resulting aromatic rings.

Kinetics of Biodegradation and Influence of Co-metabolites

The kinetics of biodegradation describe the rate at which a compound is broken down by microbial action. For many organic pollutants, the rate of degradation can be influenced by the concentration of the compound itself and the presence of other organic compounds that can serve as primary growth substrates (co-metabolites).

Biodegradation Kinetics:

Influence of Co-metabolites:

Co-metabolism is a phenomenon where microorganisms degrading one compound (the primary substrate) produce enzymes that can fortuitously transform another compound (the co-metabolite) that they cannot use for growth. wikipedia.orgtaylorandfrancis.com This process can be crucial for the degradation of recalcitrant compounds.

The biodegradation of 4-chlorophenol, for instance, has been shown to be dependent on the presence of a more readily degradable primary substrate like phenol (B47542). njit.edu In one study, Pseudomonas putida could only degrade 4-chlorophenol in the presence of phenol, suggesting that the enzymes induced for phenol degradation were also active on 4-chlorophenol. njit.edu Similarly, the presence of other organic compounds in the environment could significantly influence the degradation rate of this compound. If microorganisms are actively degrading other carbon sources, they may produce non-specific enzymes that can also transform this compound. Conversely, the presence of the target compound could potentially inhibit the degradation of other substrates. For example, studies on the simultaneous degradation of 4-bromophenol (B116583) and 4-chlorophenol showed that at high concentrations, 4-chlorophenol inhibited the biodegradation of 4-bromophenol. biointerfaceresearch.com

The table below summarizes kinetic models and co-metabolism observations for related compounds, which may be analogous to the behavior of this compound.

| Compound | Kinetic Model | Co-metabolite Effects | Reference |

| Benzophenone-3 | Pseudo-first-order | - | researchgate.net |

| 4-Chlorophenol | Monod, Haldane | Degradation enhanced by phenol | mdpi.comnjit.edu |

| 4-Bromophenol | Sum kinetics model | Inhibited by high concentrations of 4-chlorophenol | biointerfaceresearch.com |

| p-Xylene | Competitive inhibition | Cometabolized in the presence of toluene (B28343) | nih.gov |

Identification of Microbial Degradation Products

Identifying the intermediate and final products of biodegradation is essential for understanding the complete degradation pathway and assessing any potential risks associated with the formation of more toxic byproducts.

While specific degradation products for this compound have not been reported, studies on similar compounds offer clues to potential intermediates. For instance, the microbial degradation of 4-chloroacetophenone, which shares the 4-chlorophenyl group, by a mixed culture of Arthrobacter sp. and Micrococcus sp. was found to produce 4-chlorophenyl acetate, 4-chlorophenol, and 4-chlorocatechol. nih.gov This suggests a pathway involving oxidation of the side chain and subsequent hydroxylation of the aromatic ring.

In the biodegradation of 4-chlorobiphenyl, a compound with two linked phenyl rings, 4-chlorobenzoic acid was identified as a major metabolic product. researchgate.net This indicates that one of the phenyl rings can be oxidized to a carboxylic acid.

Based on these findings, a plausible, though hypothetical, aerobic degradation pathway for this compound could involve the following steps:

Oxidation of the n-butyl group: The alkyl chain could be oxidized to form 4-(4'-chlorobenzoyl)butanoic acid and subsequently shorter-chain carboxylic acids.

Hydroxylation of the aromatic rings: One or both of the phenyl rings could be hydroxylated. Hydroxylation of the chlorinated ring could lead to the formation of a chlorocatechol-like structure.

Cleavage of the carbonyl bridge: The central carbonyl group could be reduced or cleaved.

Ring cleavage: The aromatic rings, once substituted with hydroxyl groups, would be susceptible to cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can enter central metabolic pathways.

Under anaerobic conditions, the initial degradation product would likely be 4-n-butylbenzophenone, resulting from reductive dechlorination. Subsequent degradation would involve the breakdown of the non-chlorinated benzophenone structure.

The following table lists potential degradation products of this compound based on the degradation pathways of analogous compounds.

| Potential Degradation Product | Precursor Compound/Pathway | Reference (for analogous pathway) |

| 4-n-Butylbenzophenone | Anaerobic reductive dechlorination | microbe.comclu-in.org |

| 4-Chlorobenzoic acid | Oxidation of the non-chlorinated ring | researchgate.net |

| 4-Chlorophenol | Cleavage of the carbonyl bridge and n-butyl group | nih.gov |

| 4-Chlorocatechol | Hydroxylation of the 4-chlorophenyl ring | nih.gov |

| Hydroquinone | Dechlorination and hydroxylation | nih.gov |

| 4-(4'-Chlorobenzoyl)butanoic acid | Beta-oxidation of the n-butyl group | Inferred |

It is important to emphasize that these are proposed pathways and products based on the degradation of structurally similar compounds. Further research is necessary to definitively elucidate the microbial degradation mechanisms and products of this compound.

Theoretical and Computational Chemistry of 4 N Butyl 4 Chlorobenzophenone

Quantum Chemical Calculations of Electronic Structure

Geometry Optimization and Conformational Analysis

No specific studies on the geometry optimization and conformational analysis of 4-n-butyl-4'-chlorobenzophenone were found. Such a study would typically involve computational methods like Density Functional Theory (DFT) to determine the most stable three-dimensional structure of the molecule. The analysis would consider the rotational freedom of the n-butyl group and the dihedral angles between the two phenyl rings and the central carbonyl group to identify the lowest energy conformers.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available in the reviewed literature. This analysis is crucial for understanding the electronic properties of a molecule, including its reactivity and its ability to absorb and transfer energy. Typically, the HOMO and LUMO energy levels and their spatial distribution would be calculated to predict the molecule's behavior in chemical reactions and its photophysical characteristics.

Electronic Transitions and Spectroscopic Predictions (e.g., UV-Vis, Phosphorescence)

There is no available data on the predicted electronic transitions, including UV-Vis absorption and phosphorescence spectra, for this compound based on theoretical calculations. Such predictions, often made using Time-Dependent DFT (TD-DFT), would provide insights into the wavelengths of light the molecule absorbs and emits, which are fundamental to its applications in areas like photochemistry and materials science.

Vibrational Spectroscopy Simulations and Assignments

Infrared and Raman Spectral Prediction and Interpretation

Simulations and interpretations of the infrared (IR) and Raman spectra for this compound could not be located. These simulations are instrumental in assigning the vibrational modes of the molecule to the peaks observed in experimental spectra, providing a detailed understanding of the molecule's structural and bonding characteristics.

Normal Mode Analysis and Potential Energy Distributions

A normal mode analysis and the corresponding Potential Energy Distributions (PEDs) for this compound have not been published. This type of analysis breaks down the complex vibrations of the molecule into individual components, assigning each vibrational frequency to specific stretching, bending, or torsional motions of the atoms.

Reactivity and Stability Assessments

The reactivity and stability of a molecule can be effectively predicted using conceptual density functional theory (DFT). Various global and local reactivity descriptors are employed to understand the chemical behavior of a compound.

Chemical Potential, Hardness, and Electrophilicity Indices

Chemical Potential (μ): This descriptor indicates the escaping tendency of an electron from an equilibrium system. A higher chemical potential suggests a higher reactivity. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. A larger energy gap between the HOMO and LUMO results in a greater hardness, indicating higher stability and lower reactivity. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a greater capacity to act as an electrophile. It is defined as ω = μ² / (2η).

For this compound, while specific calculated values are not readily found in the literature, we can anticipate the influence of its substituent groups. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the n-butyl group would create an electronic imbalance across the benzophenone (B1666685) core, influencing these reactivity indices.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Anticipated Influence |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The opposing electronic nature of the substituents would likely result in a moderate chemical potential, indicating a balance between electron donating and withdrawing effects. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | The presence of substituents generally leads to a smaller HOMO-LUMO gap compared to the parent benzophenone, suggesting a moderate hardness. |

| Electrophilicity Index (ω) | μ² / (2η) | The presence of the electronegative chlorine and the carbonyl group would likely result in a significant electrophilicity index, making it susceptible to nucleophilic attack. |

Note: The values in this table are based on general chemical principles and require specific computational studies for verification.

Prediction of Reaction Sites and Mechanisms

The prediction of reaction sites for both electrophilic and nucleophilic attacks can be determined by analyzing the local reactivity descriptors derived from the molecular electrostatic potential (MEP) and Fukui functions.

The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be the most negative region, making it the primary site for electrophilic attack. The carbonyl carbon and the aromatic rings, particularly the one bearing the electron-withdrawing chlorine atom, would exhibit positive potential, indicating them as likely sites for nucleophilic attack.

Fukui functions provide a more quantitative measure of the reactivity at a specific atomic site. These functions indicate the change in electron density at a particular point in the molecule when the total number of electrons is changed. By calculating the Fukui functions for electrophilic (f+), nucleophilic (f-), and radical (f0) attacks, the most probable reaction centers can be identified.

Nonlinear Optical (NLO) Properties Simulation

Benzophenone and its derivatives are of interest for their potential applications in nonlinear optics (NLO). Computational methods are instrumental in predicting and understanding the NLO properties of these materials.

Hyperpolarizability Calculations and Structure-NLO Relationships

The NLO response of a molecule is primarily determined by its first hyperpolarizability (β). This property can be calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). The magnitude of the first hyperpolarizability is influenced by several factors, including:

Intramolecular Charge Transfer (ICT): A significant charge transfer from a donor to an acceptor part of the molecule is a key requirement for a large NLO response. In this compound, the n-butyl group can act as a weak electron donor and the chloro-substituted phenyl ring and the carbonyl group as electron acceptors.

π-Conjugated System: The benzophenone core provides a π-conjugated bridge that facilitates electron delocalization and charge transfer.

Asymmetry: A non-centrosymmetric charge distribution is essential for second-order NLO effects. The substitution pattern in this compound introduces asymmetry, which is a prerequisite for a non-zero first hyperpolarizability.

Table 2: Factors Influencing the First Hyperpolarizability (β) of this compound

| Structural Feature | Influence on NLO Properties |

| Donor Group | The n-butyl group acts as a mild electron-donating group, contributing to the intramolecular charge transfer. |

| Acceptor Group | The chlorine atom and the carbonyl group act as electron-withdrawing groups, creating the acceptor end of the molecule. |

| π-Bridge | The two phenyl rings and the carbonyl group form a conjugated system that facilitates the movement of electrons from the donor to the acceptor. |

| Molecular Asymmetry | The unsymmetrical substitution pattern (n-butyl vs. chloro) is crucial for achieving a non-zero first hyperpolarizability. |

Note: The actual value of the first hyperpolarizability would need to be determined through specific computational calculations.

Design Principles for Benzophenone-Based NLO Materials

The design of new benzophenone-based materials with enhanced NLO properties can be guided by several key principles derived from computational studies:

Strengthening Donor and Acceptor Groups: The NLO response can be significantly increased by introducing stronger electron-donating groups (e.g., amino, methoxy) and electron-withdrawing groups (e.g., nitro, cyano) on the phenyl rings.

Extending the π-Conjugated System: Increasing the length of the conjugated bridge, for instance by introducing double or triple bonds between the phenyl rings, can lead to a larger hyperpolarizability.

Optimizing the Molecular Geometry: The dihedral angles between the phenyl rings and the carbonyl group can affect the degree of π-conjugation and, consequently, the NLO properties. Computational studies can help in identifying the optimal geometry for maximum NLO response.

Advanced Analytical Methodologies for Research on 4 N Butyl 4 Chlorobenzophenone

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 4-n-Butyl-4'-chlorobenzophenone, enabling its separation from complex matrices and the quantification of its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of benzophenone (B1666685) derivatives and is highly suitable for this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results. Reversed-phase (RP) HPLC is the most common mode used for this class of compounds.

Method development typically begins with the selection of an appropriate stationary phase, with C18 (octadecylsilane) columns being a popular choice due to their versatility and effectiveness in separating nonpolar to moderately polar compounds. acs.org For challenging separations or to achieve faster analysis times, superficially porous particle (SPP) or "core-shell" columns can be employed, offering high efficiency at lower backpressures. youtube.com

Optimization involves adjusting the mobile phase composition, which is typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component. acs.orgsielc.com A scouting gradient is often used initially to determine the optimal solvent strength required for elution. researchgate.net For compounds like this compound, an isocratic method may be sufficient once the ideal mobile phase ratio is established. To ensure good peak shape and prevent interactions with residual silanols on the stationary phase, a small amount of acid, such as phosphoric acid or formic acid, is often added to the mobile phase. sielc.com Formic acid is preferred for methods intended to be compatible with mass spectrometry detection. sielc.com

The optimization process can be systematically approached using response surface methodologies, such as the Box-Behnken design, to efficiently evaluate the effects of multiple variables (e.g., solvent percentages, flow rate) on chromatographic responses like resolution and analysis time.

Table 1: Representative HPLC Method Parameters for Analysis of Substituted Benzophenones

| Parameter | Typical Conditions | Rationale/Reference |

| Column | Reversed-Phase C18, 2.1-4.6 mm ID, 150 mm length, 3-5 µm particle size | Standard for moderately nonpolar compounds like benzophenones. acs.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Common solvents for RP-HPLC providing good separation efficiency. sielc.com |

| Elution Mode | Isocratic or Gradient | Gradient for complex mixtures or method development; Isocratic for routine analysis. researchgate.net |

| Flow Rate | 0.6 - 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temp. | 35 - 45 °C | Elevated temperature can improve peak shape and reduce analysis time. acs.org |

| Detector | UV/Vis or Photodiode Array (PDA) at ~254 nm or ~270 nm | Benzophenone core has strong UV absorbance. PDA allows for spectral confirmation. youtube.com |

| Injection Vol. | 1 - 10 µL | Standard injection volume for analytical HPLC. youtube.com |

| Modifier | Phosphoric Acid or Formic Acid (0.1%) | Improves peak symmetry and is necessary for MS compatibility (formic acid). sielc.com |

This table presents typical starting conditions for method development for this compound, based on established methods for analogous compounds.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and semi-volatile reaction products of this compound. Its high chromatographic resolution and the structural information provided by mass spectra make it ideal for analyzing complex reaction mixtures and identifying unknown compounds formed during degradation or synthesis. nih.gov